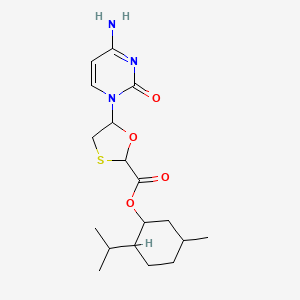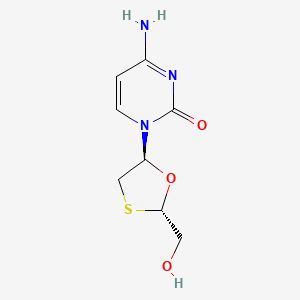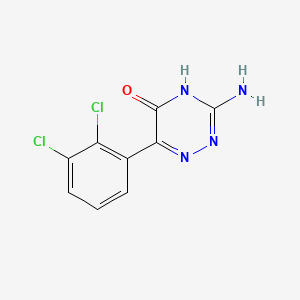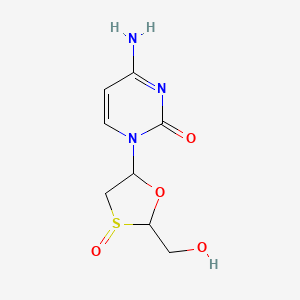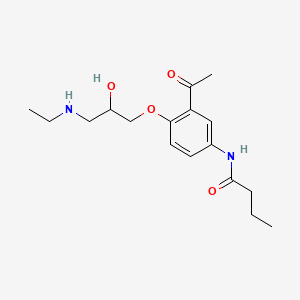
Bivalirudin Impurity 1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bivalirudin Impurity 1 is an impurity of Bivalirudin , which is a synthetic 20 residue peptide . Bivalirudin is a direct thrombin inhibitor used to treat patients with heparin-induced thrombocytopenia .
Synthesis Analysis
The synthetic peptide approach has the advantage over other approaches in that the synthetic peptide can be generated in a quick and well-controlled way using solid phase peptide synthesis (SPPS) . Impurities in the final desired synthetic peptide product can be produced both during manufacturing and upon storage .Molecular Structure Analysis
The amino acid sequence of bivalirudin has a monoisotopic mass of 2178.9858 Da . The molecular formula of Bivalirudin Impurity 1 is not explicitly mentioned in the search results.Chemical Reactions Analysis
Bivalirudin mediates an inhibitory action on thrombin by directly and specifically binding to both the catalytic site and anion-binding exosite of circulating and clot-bound thrombin . The action of bivalirudin is reversible because thrombin will slowly cleave the thrombin-bivalirudin bond which recovers the active site of thrombin .Wissenschaftliche Forschungsanwendungen
Pharmacology and Clinical Application
Bivalirudin exhibits a low immunogenic profile compared to heparin and provides a predictable degree of anticoagulation related to its dose, making it a preferred anticoagulant in cardiovascular interventions. Its primary elimination occurs through renal pathways and proteolytic cleavage, necessitating dose adjustments in patients with severe renal dysfunction. Its application has expanded beyond PCIs to include cardiac and endovascular surgical procedures, highlighting its reliability and efficiency as an anticoagulation strategy (David A Van De Car, S. Rao, & E Magnus Ohman, 2010).
Clinical Use in Percutaneous Coronary Intervention
Bivalirudin, compared to heparin plus glycoprotein IIb/IIIa inhibitors, has shown efficacy in reducing the risk of bleeding complications during PCI without compromising the prevention of ischemic events. This efficacy is particularly notable in patients with unstable angina undergoing PCI, underscoring bivalirudin's role as an effective anticoagulant with a favorable safety profile (Marit D Moen, Gillian M Keating, & Keri Wellington, 2005).
Application in Pediatric Extracorporeal Membrane Oxygenation
Recent studies have explored bivalirudin's use as an alternative anticoagulant in pediatric extracorporeal membrane oxygenation (ECMO) patients. Findings suggest bivalirudin may be associated with decreased blood product transfusion, reduced costs, and comparable clinical outcomes, indicating its potential as a well-tolerated and effective anticoagulant in pediatric ECMO settings (L. Ryerson & A. McMichael, 2022).
Evaluation in Acute Coronary Syndromes
Bivalirudin has been recognized for its role in reducing bleeding complications and potentially lowering long-term mortality in acute coronary syndrome (ACS) settings, compared to traditional heparin plus glycoprotein IIb/IIIa inhibitor therapy. Its use reflects a shift towards prioritizing both the prevention of ischemia and the reduction of bleeding risks in the management of ACS (Z. Sergie, R. Mehran, & G. Stone, 2012).
Eigenschaften
CAS-Nummer |
72378-50-8 |
|---|---|
Produktname |
Bivalirudin Impurity 1 |
Molekularformel |
C6H8N2O4 |
Molekulargewicht |
172.14 |
Reinheit |
> 95% |
Menge |
Milligrams-Grams |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



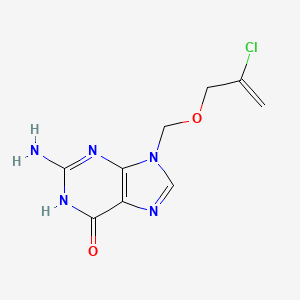
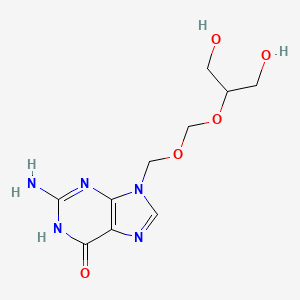
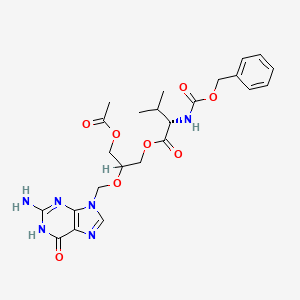
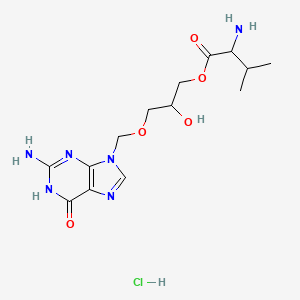
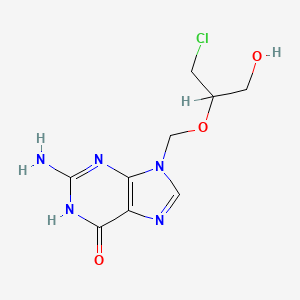
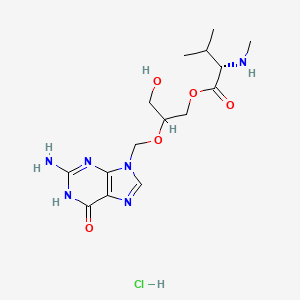
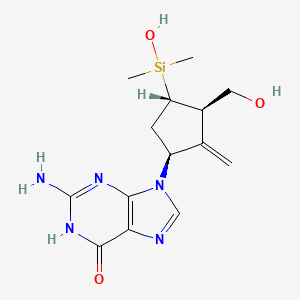
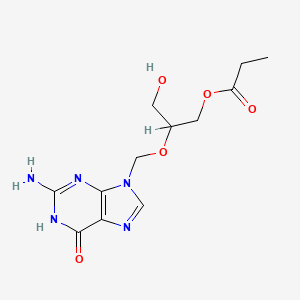
![[(1S,2R,5S)-5-Methyl-2-propan-2-ylcyclohexyl] (2S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-1,3-oxathiolane-2-carboxylate](/img/structure/B601555.png)
